molecular formula C21H18Cl2N4O2S B244452 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

Número de catálogo B244452
Peso molecular: 461.4 g/mol
Clave InChI: MSVUVTKCMPDWPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Mecanismo De Acción

2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a key mediator of the B cell receptor (BCR) signaling pathway, which is critical for B cell survival and proliferation. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide leads to decreased BCR signaling, resulting in decreased B cell proliferation and survival.
Biochemical and physiological effects:
In addition to its effects on B cells, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have anti-inflammatory effects in preclinical studies. BTK is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in these cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, like all drugs, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has limitations in terms of its pharmacokinetics and toxicity. Further studies are needed to optimize the dosing and administration of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and to evaluate its long-term safety.

Direcciones Futuras

There are several potential future directions for the development of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immunomodulatory drugs and checkpoint inhibitors. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic and toxicity profiles. Finally, there is a need for further studies to elucidate the role of BTK in other immune cells and to evaluate the potential of BTK inhibitors in the treatment of other inflammatory and autoimmune diseases.
Conclusion:
In conclusion, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is a novel and potent inhibitor of BTK with promising therapeutic potential in the treatment of B cell malignancies and other inflammatory diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully evaluate the potential of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors in the clinic.

Métodos De Síntesis

The synthesis of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide involves a multi-step process, starting with the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-(4-piperazinyl)aniline in the presence of a base to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent to form the desired product, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide.

Aplicaciones Científicas De Investigación

2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications in B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has shown potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.

Propiedades

Fórmula molecular

C21H18Cl2N4O2S

Peso molecular

461.4 g/mol

Nombre IUPAC

2-chloro-N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H18Cl2N4O2S/c22-16-13-14(25-20(28)15-3-1-7-24-19(15)23)5-6-17(16)26-8-10-27(11-9-26)21(29)18-4-2-12-30-18/h1-7,12-13H,8-11H2,(H,25,28)

Clave InChI

MSVUVTKCMPDWPK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4

SMILES canónico

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.